molecular formula C13H19ClN2O2S B13222153 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride

5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride

Cat. No.: B13222153
M. Wt: 302.82 g/mol
InChI Key: PKDUQSDMGYTNHM-UHFFFAOYSA-N
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Description

5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride is a complex organic compound featuring a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride typically involves the Paal-Knorr pyrrole synthesis. This method condenses 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . The reaction proceeds in water, making it an environmentally friendly process.

Industrial Production Methods

Industrial production of pyrrole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth or bacterial proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19ClN2O2S

Molecular Weight

302.82 g/mol

IUPAC Name

5-(3-methylphenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C13H18N2O2S.ClH/c1-10-3-2-4-12(7-10)18(16,17)15-8-11-5-6-14-13(11)9-15;/h2-4,7,11,13-14H,5-6,8-9H2,1H3;1H

InChI Key

PKDUQSDMGYTNHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CC3CCNC3C2.Cl

Origin of Product

United States

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